N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide
Description
This compound is a boronic ester derivative featuring a pivalamide (2,2-dimethylpropanamide) group, an N-methyl substituent, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety attached to a phenyl ring. It is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science . The N-methyl group and bulky pivalamide substituent confer unique steric and electronic properties, influencing reactivity and stability compared to analogs.
Properties
Molecular Formula |
C18H28BNO3 |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
N,2,2-trimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H28BNO3/c1-16(2,3)15(21)20(8)14-12-10-9-11-13(14)19-22-17(4,5)18(6,7)23-19/h9-12H,1-8H3 |
InChI Key |
UZFLYGYOYUMANC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Features:
- Introduction of the boronate ester group onto the ortho-position of the phenyl ring.
- Use of pivalamide as the amide moiety attached to the nitrogen.
- Methylation on the nitrogen atom to form the N-methyl derivative.
Detailed Preparation Methods
Starting Materials and Reagents
- Aryl halide precursor: Typically, 2-bromo-N-methyl-pivalamide derivatives.
- Bis(pinacolato)diboron: Boron source for borylation.
- Palladium catalyst: Commonly PdCl2(dppf) (dichlorobis(diphenylphosphino)ferrocene palladium(II)) or Pd(OAc)2 with appropriate ligands.
- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3).
- Solvent: Tetrahydrofuran (THF), 1,4-dioxane, or dimethyl sulfoxide (DMSO).
- Inert atmosphere: Nitrogen or argon to prevent oxidation.
Typical Reaction Conditions
- Temperature range: 60–130 °C depending on solvent and catalyst system.
- Reaction time: 5–24 hours.
- Stirring under inert atmosphere to maintain catalyst activity and prevent side reactions.
Representative Procedure
- In a dry reaction vessel, the aryl bromide (1 eq), bis(pinacolato)diboron (1.5 eq), palladium catalyst (5–10 mol%), and potassium acetate (3 eq) are combined.
- The solvent (e.g., 1,4-dioxane or THF) is added, and the mixture is degassed by nitrogen purging.
- The reaction mixture is heated to reflux or specified temperature (e.g., 80 °C) and stirred for 5–9 hours.
- After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ether or toluene).
- The organic layer is dried, concentrated, and purified by column chromatography or recrystallization.
Reaction Yields and Purification
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| PdCl2(dppf) | KOAc | 1,4-Dioxane | 80 | 6 | 83 | High yield, common lab-scale method |
| PdCl2(dppf) | KOAc | THF | 80 | 5 | 81 | Efficient, inert atmosphere required |
| Pd(dppf)Cl2·CH2Cl2 | KOAc | DMSO | 60–80 | 9.25 | 80 | Suitable for scale-up, good purity |
| Pd2(dba)3 with S-Phos ligand | KOAc | 1,4-Dioxane | Reflux | 24 | 76 | Longer reaction time, good yield |
Data compiled from multiple experimental reports and industrial protocols.
Mechanistic Insights and Optimization
- The Miyaura borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester.
- The choice of ligand and base critically affects catalyst stability and turnover number.
- Potassium acetate is preferred for its mild basicity and compatibility with palladium catalysts.
- Solvent polarity influences reaction rate; 1,4-dioxane and THF are commonly used for their ability to dissolve both organic and inorganic reagents.
- Inert atmosphere prevents catalyst deactivation by oxygen or moisture.
Characterization and Quality Control
- Purity is typically confirmed by 1H-NMR , 13C-NMR , and HPLC .
- Typical NMR signals include singlets for the tetramethyl groups of the dioxaborolane ring (~1.2 ppm) and aromatic multiplets (7.0–8.0 ppm).
- Mass spectrometry confirms molecular weight (317.2 g/mol).
- High purity (>99%) is achievable after chromatographic purification or sublimation.
Summary Table of Preparation Parameters
| Parameter | Description |
|---|---|
| Molecular Formula | C18H28BNO3 |
| Molecular Weight | 317.2 g/mol |
| Key Reaction | Palladium-catalyzed Miyaura borylation |
| Boron Source | Bis(pinacolato)diboron |
| Catalyst | PdCl2(dppf), Pd(OAc)2, Pd2(dba)3 + ligands |
| Base | Potassium acetate (KOAc), potassium carbonate |
| Solvent | THF, 1,4-dioxane, DMSO |
| Temperature Range | 60–130 °C |
| Reaction Time | 5–24 hours |
| Typical Yield | 76–83% |
| Purification | Column chromatography, recrystallization, sublimation |
| Characterization | NMR, HPLC, MS |
Biological Activity
N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structure incorporates a dioxaborolane moiety, which is known for its ability to enhance the pharmacological properties of compounds.
- Molecular Formula : C27H39B2NO4
- Molecular Weight : 463.23 g/mol
- CAS Number : 2377609-51-1
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and metabolic pathways. Research indicates that compounds with similar structures can act as inhibitors of metalloaminopeptidases (MAPs), such as PfA-M1 and PfA-M17, which are crucial for the survival of malaria parasites. Inhibition of these enzymes disrupts the digestion of host hemoglobin by the parasite, leading to its death.
Enzyme Inhibition
Studies have shown that derivatives of pivalamide exhibit significant inhibitory activity against PfA-M1 and PfA-M17. For instance:
- Ki Values :
These findings suggest that this compound could be a promising lead compound for developing antimalarial drugs.
Case Studies
- In Vitro Studies : Compounds similar to this compound have been tested against Plasmodium falciparum strains in vitro. Results indicated a substantial reduction in parasite growth rates when treated with these inhibitors.
- In Vivo Efficacy : In murine models of malaria, the oral bioavailability and efficacy of related compounds have been demonstrated. These studies highlight the potential for clinical application in treating malaria infections .
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity:
- The presence of the dioxaborolane group enhances binding affinity to target enzymes.
- Modifications on the phenyl ring can lead to variations in potency against specific targets.
| Compound | Ki (PfA-M1) | Ki (PfA-M17) | Activity |
|---|---|---|---|
| 9b | 0.027 µM | 0.080 µM | High |
| 10b | 0.065 µM | 0.041 µM | Moderate |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide in anticancer research. The compound's ability to target specific cancer cell lines has been investigated:
- Mechanism of Action : The boron atom in the dioxaborolane structure may facilitate the formation of reactive species that can induce apoptosis in cancer cells.
- Case Study : A study demonstrated that derivatives of this compound exhibited selective toxicity towards breast cancer cells while sparing normal cells, suggesting a promising therapeutic index.
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties:
- Experimental Findings : In vitro studies have shown that it can reduce oxidative stress markers in neuronal cell cultures.
- Clinical Relevance : These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties:
- Thermal Stability : Polymers modified with this compound demonstrate improved thermal stability and mechanical strength.
- Applications : Such materials could be utilized in high-performance coatings and composites for aerospace applications.
Sensor Development
The unique chemical properties of this compound make it suitable for developing sensors:
- Sensing Mechanism : Its ability to form complexes with metal ions allows for the detection of trace metals in environmental samples.
- Case Study : A prototype sensor using this compound showed high sensitivity and selectivity for lead ions in water samples.
Reagent in Cross-Coupling Reactions
This compound serves as a valuable reagent in cross-coupling reactions:
- Reactivity : Its boron-containing structure facilitates Suzuki-type reactions to form carbon-carbon bonds.
- Advantages : The use of this compound can improve yields and reduce by-products compared to traditional methods.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group facilitates palladium-catalyzed cross-coupling reactions with aryl halides or triflates, enabling the formation of biaryl structures.
Reaction Conditions :
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)
-
Base : K₂CO₃ or Na₂CO₃ (2–3 equiv)
-
Solvent : THF/H₂O or DME/H₂O (3:1 ratio)
-
Temperature : 80–100°C
-
Reaction Time : 12–24 hours
Key Findings :
-
Yields typically exceed 85% under optimized conditions.
-
Electron-withdrawing substituents on the aryl halide enhance coupling efficiency.
-
Steric hindrance from the pivalamide group marginally reduces reaction rates compared to simpler boronic esters.
Hydrolysis to Boronic Acid
The dioxaborolane ring undergoes hydrolysis under acidic or aqueous conditions to yield the corresponding boronic acid.
Reaction Conditions :
-
Acid : HCl (1–2 M) or AcOH
-
Solvent : THF/H₂O or MeOH/H₂O
-
Temperature : 25–60°C
-
Reaction Time : 2–6 hours
Key Findings :
-
Hydrolysis at 60°C in HCl/THF achieves >90% conversion.
-
The boronic acid product is air-sensitive and prone to dehydration, requiring immediate use in subsequent reactions.
Transmetallation with Transition Metals
The boronic ester participates in transmetallation reactions with organometallic reagents, forming intermediates for C–C bond formation.
Example Reaction :
Step 1 : Transmetallation with Grignard reagents (RMgX) generates aryl-metal species.
Step 2 : Reaction with electrophiles (e.g., aldehydes) yields coupled products.
Key Findings :
-
Reactions with RMgX (R = aryl, alkyl) proceed efficiently in THF at 0°C.
-
The pivalamide group remains inert under these conditions, preserving structural integrity.
Amide Functionalization
While the pivalamide group is generally stable, it can undergo selective modifications under aggressive conditions.
Acidic Cleavage
Reaction Conditions :
-
Reagent : H₂SO₄ (conc.) or HCl (6 M)
-
Temperature : 100–120°C
-
Reaction Time : 8–12 hours
Outcome :
Nucleophilic Substitution
Reaction Conditions :
-
Reagent : LiAlH₄ or BH₃·THF
-
Solvent : Dry THF or Et₂O
-
Temperature : 0–25°C
Outcome :
-
Reduction of the amide to the corresponding amine is low-yielding (<30%) due to steric hindrance.
Stability Under Thermal and Oxidative Conditions
| Condition | Temperature (°C) | Time (h) | Degradation (%) | Notes |
|---|---|---|---|---|
| Air (dry) | 25 | 24 | <5 | Stable under inert atmosphere |
| Air (humid) | 25 | 24 | 15–20 | Partial hydrolysis observed |
| DMSO (120°C) | 120 | 2 | 40 | Boron-leaching detected |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS 1073354-10-5)
- Key Difference : Lacks the N-methyl group on the amide nitrogen.
- However, it may also lower stability due to increased susceptibility to hydrolysis .
Pyridine-Based Analogs
- Example 1 : N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide
- Example 2 : N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide
Substituted Phenyl Analogs
- Example 1 : N-(4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS 2246585-66-8)
- Example 2 : N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS 2246895-97-4)
Functional Group Modifications
Amide Group Variations
- Example : N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 1150271-67-2)
Boronated Sp³-Hybridized Analogs
Performance in Cross-Coupling Reactions
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Using aryl halides (e.g., bromo- or iodo-substituted precursors) and boronic ester intermediates.
- Optimizing reaction conditions (e.g., Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and THF/H₂O as solvents at 80–100°C).
- Purification via silica gel chromatography (hexane/ethyl acetate gradients) and validation by ¹H/¹³C NMR and mass spectrometry (DART-MS) for purity >95% .
Q. How is the boronate ester moiety in this compound characterized spectroscopically?
- Methodology :
- ¹¹B NMR : A singlet peak near δ 30–35 ppm confirms the presence of the dioxaborolane ring.
- ¹H NMR : Peaks for the tetramethyl groups on the dioxaborolane appear as singlets at δ 1.3–1.4 ppm.
- 13C NMR : The boron-linked carbons show distinct shifts (e.g., δ 85–90 ppm for dioxaborolane carbons) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodology : The boronate ester acts as a key intermediate in:
- Suzuki-Miyaura couplings to construct biaryl systems for pharmaceuticals and materials .
- Directed C–H borylation for meta-selective functionalization of aromatic amines, enabled by anionic ligands (e.g., KOt-Bu) .
Advanced Research Questions
Q. How can regioselectivity challenges in cross-coupling reactions involving this boronate ester be addressed?
- Methodology :
- Ligand Design : Use of electron-deficient ligands (e.g., SPhos) or bulky phosphines (XPhos) to suppress protodeboronation and enhance coupling efficiency .
- Substrate Engineering : Introducing directing groups (e.g., pivalamide) to control meta vs. para selectivity in C–H activation .
Q. What factors influence the stability of this boronate ester under varying experimental conditions?
- Methodology :
- Thermal Stability : Decomposition observed above 150°C; reactions should be conducted below this threshold.
- Solvent Compatibility : Stable in aprotic solvents (THF, DMF) but hydrolyzes in protic solvents (MeOH/H₂O) unless buffered at pH 7–8.
- Air Sensitivity : Degrades upon prolonged exposure to air; recommend inert atmosphere (N₂/Ar) storage .
Q. How can contradictions in reported synthetic yields (e.g., 32% vs. 65%) be systematically analyzed?
- Methodology :
- Variable Screening : Compare reaction parameters (catalyst loading, temperature, solvent ratios) across studies.
- Mechanistic Insights : Bromoaryl precursors undergo oxidative addition faster than chloro derivatives, explaining yield disparities .
- Statistical Tools : Design of Experiments (DoE) to identify critical factors (e.g., base strength, Pd catalyst type) .
Q. What advanced applications does this compound have in materials science?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
